Technical Monograph: 4-Chloro-2,7,8-trimethylquinoline (CAS 78509-29-2)
Technical Monograph: 4-Chloro-2,7,8-trimethylquinoline (CAS 78509-29-2)
An in-depth technical guide on 4-Chloro-2,7,8-trimethylquinoline , structured for researchers and drug development professionals.
Core Pharmacophore & Synthetic Intermediate
Executive Summary
4-Chloro-2,7,8-trimethylquinoline (CAS 78509-29-2) is a specialized heterocyclic building block belonging to the chloroquinoline family.[1] Distinguished by its specific methylation pattern at positions 2, 7, and 8, this compound serves as a critical scaffold in medicinal chemistry. It is primarily utilized as a precursor for SNAr (Nucleophilic Aromatic Substitution) reactions to generate 4-aminoquinoline derivatives, a class of compounds historically significant in antimalarial therapeutics (e.g., chloroquine analogs) and increasingly prominent in kinase inhibitor discovery and Potassium-Competitive Acid Blockers (P-CABs) research.
This guide provides a rigorous analysis of its physicochemical properties, industrial synthesis routes, reactivity profiles, and safety protocols, designed to support high-fidelity experimental workflows.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 78509-29-2 |
| IUPAC Name | 4-Chloro-2,7,8-trimethylquinoline |
| Molecular Formula | C₁₂H₁₂ClN |
| Molecular Weight | 205.68 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 68–72 °C (Typical for similar analogs; experimental verification recommended) |
| Solubility | Soluble in DCM, Chloroform, DMSO; sparingly soluble in water. |
| pKa (Calculated) | ~4.5 (Quinoline nitrogen) |
| LogP | ~3.9 (Predicted) |
Synthesis & Manufacturing Protocols
The synthesis of 4-Chloro-2,7,8-trimethylquinoline typically follows the Conrad-Limpach or Gould-Jacobs methodology, utilizing 2,3-dimethylaniline (2,3-xylidine) as the primary starting material. The process involves the construction of the quinoline ring followed by functionalization at the C4 position.[2]
Step 1: Enamine Formation (Condensation)
The reaction initiates with the condensation of 2,3-dimethylaniline with ethyl acetoacetate .
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Reagents: 2,3-Dimethylaniline (1.0 eq), Ethyl Acetoacetate (1.1 eq).
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Conditions: Reflux in benzene or toluene with a catalytic amount of acid (e.g., p-TsOH) or under dehydrating conditions (Dean-Stark trap) to remove water.
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Mechanism: Nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the β-keto ester, forming an enamine intermediate (ethyl 3-((2,3-dimethylphenyl)amino)but-2-enoate).
Step 2: Cyclization (Gould-Jacobs / Conrad-Limpach)
Thermal cyclization is critical to form the quinoline core.
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Protocol: The enamine intermediate is added dropwise to a high-boiling solvent such as Dowtherm A (diphenyl ether/biphenyl mixture) or mineral oil pre-heated to 250°C .
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Reaction Time: 15–30 minutes (flash heating minimizes polymerization).
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Product: 2,7,8-Trimethylquinolin-4(1H)-one (often tautomerized as 4-hydroxy-2,7,8-trimethylquinoline).
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Purification: Cooling the reaction mixture typically precipitates the 4-quinolone, which is filtered and washed with hexane/ether to remove the high-boiling solvent.
Step 3: Chlorination (Deoxychlorination)
Conversion of the 4-hydroxy group to the 4-chloro substituent.
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Reagents: Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent).[3]
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Additives: A catalytic amount of DMF (Vilsmeier-Haack type activation) can accelerate the reaction.
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Conditions: Reflux (105°C) for 2–4 hours.
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Work-up: Quench carefully into crushed ice/ammonia water (exothermic!). Extract with Dichloromethane (DCM).
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Yield: Typically 75–85% over the final step.
Synthesis Workflow Diagram
Caption: Synthetic pathway from 2,3-dimethylaniline to 4-Chloro-2,7,8-trimethylquinoline via Conrad-Limpach cyclization.
Reactivity & Applications in Drug Discovery
The 4-chloro substituent in the quinoline ring is highly reactive toward nucleophiles due to the electron-deficient nature of the heteroaromatic ring, particularly at the C4 and C2 positions. In 4-chloro-2,7,8-trimethylquinoline, the C2 position is blocked by a methyl group, directing nucleophilic attack almost exclusively to C4 .
Key Reaction: SNAr (Nucleophilic Aromatic Substitution)
This is the primary utility of CAS 78509-29-2.
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Mechanism: Addition-Elimination.[4] The nitrogen of an amine nucleophile attacks C4, forming a Meisenheimer complex, followed by the expulsion of the chloride ion.
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Scope: Reacts with primary and secondary amines, phenols, and thiols.
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Catalysis: Often requires acid catalysis (HCl) or thermal activation in solvents like Ethanol, Isopropanol, or DMF.
Application Areas
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Antimalarial Research:
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Quinoline scaffolds are the backbone of chloroquine-type drugs. The 2,7,8-trimethyl substitution pattern alters lipophilicity and metabolic stability compared to the standard 7-chloroquinoline, offering a route to overcome resistance in Plasmodium falciparum.
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Gastric Acid Inhibitors (P-CABs):
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While Revaprazan uses a tetrahydroisoquinoline/pyrimidine core, novel Potassium-Competitive Acid Blockers (P-CABs) often explore substituted quinolines to bind competitively to the K+ site of H+/K+-ATPase. The trimethyl motif provides unique steric bulk that can enhance selectivity.
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Kinase Inhibitors (Oncology):
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4-Aminoquinolines are privileged structures in kinase inhibition (e.g., EGFR, VEGFR). The methyl groups at 7 and 8 positions can restrict rotation and lock the molecule into a bioactive conformation within the ATP-binding pocket.
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Reactivity Logic Diagram
Caption: Divergent synthesis capabilities of the 4-chloroquinoline scaffold.
Analytical Characterization
To validate the identity of CAS 78509-29-2, the following spectral signatures are diagnostic:
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¹H NMR (CDCl₃, 400 MHz):
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Aromatic Region: Two doublets (or an AB system) for protons at C5 and C6 (due to C7/C8 substitution).
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C3-H: A characteristic singlet around δ 7.2–7.4 ppm (shielded by the C2-Me and C4-Cl).
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Methyl Groups: Three distinct singlets in the aliphatic region (δ 2.4–2.8 ppm). The C2-Me is typically downfield due to the adjacent nitrogen.
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Mass Spectrometry (ESI/APCI):
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[M+H]⁺: m/z ~206.1 (³⁵Cl) and 208.1 (³⁷Cl) in a 3:1 ratio, confirming the presence of one chlorine atom.
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Handling & Safety (SDS Summary)
Signal Word: DANGER
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Hazard Statements:
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H301: Toxic if swallowed.
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H315: Causes skin irritation.
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H318: Causes serious eye damage (Corrosive).
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Wear nitrile gloves and chemical safety goggles.
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Handle in a fume hood to avoid inhalation of dust/vapors.
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In case of contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present.
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References
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Preparation of 4-chloroquinolines. Google Patents. US4277607A. (Describes general chlorination of 4-hydroxyquinolines using POCl3). Link
- Conrad-Limpach Synthesis of Quinolines.Comprehensive Organic Name Reactions and Reagents.
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PubChem Compound Summary: 4-Chloro-2,7,8-trimethylquinoline. National Center for Biotechnology Information. PubChem CID 329773489. Link
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Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Canadian Journal of Chemistry. (Provides analogous experimental conditions for SNAr reactions on the quinoline core). Link
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Sigma-Aldrich Product Detail: 4-Chloro-2,7,8-trimethylquinoline. (Commercial source for physical property verification). Link
Sources
- 1. 4-CHLORO-2,7,8-TRIMETHYLQUINOLINE - 78509-29-2 - Pope [popebiotech.com]
- 2. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines [mdpi.com]
